1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct substituents: a cyclopropanesulfonyl group at position 1 and a 5-methyl-1,3,4-oxadiazol-2-ylmethyl group at position 2. This compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting receptors or enzymes where such substituents confer selectivity.
Properties
IUPAC Name |
2-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-10-13-14-12(19-10)9-15-5-2-6-16(8-7-15)20(17,18)11-3-4-11/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHWFLCUKGMRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
A carboxylic acid derivative (e.g., acetic acid) reacts with hydrazine hydrate to form the corresponding hydrazide:
Example:
Oxadiazole Cyclization
The hydrazide undergoes cyclization using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile:
Optimized Conditions for 5-Methyl Derivative:
Formation of the 1,4-Diazepane Ring
The diazepane core is constructed via cyclization of a linear diamine precursor. Patent US7517874B2 discloses methods for synthesizing substituted diazepines, offering insights into ring-closing strategies.
Diamine Precursor Preparation
A linear diamine, such as 1,4-diaminobutane, is functionalized with protective groups (e.g., Boc) to prevent undesired side reactions during cyclization.
Cyclization via Nucleophilic Substitution
The diamine reacts with a bifunctional electrophile (e.g., dibromoethane) in the presence of a base:
Patent-Derived Conditions:
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80–90°C
Coupling of Components to Form Target Compound
The final step involves sequential alkylation and sulfonylation to assemble the target molecule.
Alkylation of Diazepane with Oxadiazole Intermediate
The diazepane nitrogen is alkylated using the 5-methyl-1,3,4-oxadiazol-2-ylmethyl bromide under basic conditions:
Conditions:
Sulfonylation with Cyclopropanesulfonyl Chloride
The alkylated diazepane undergoes sulfonylation at the remaining nitrogen:
Optimized Parameters:
Optimization and Industrial Scale-Up Considerations
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
- Cyclopropane vs. Other Sulfonyl Groups: The cyclopropanesulfonyl group in the target compound and provides a compact, strained structure that may optimize van der Waals interactions in hydrophobic pockets.
- Oxadiazole vs. Pyrimidine/Oxazole : The 1,3,4-oxadiazole in the target compound contains two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. Pyrimidine derivatives (e.g., ) offer aromaticity but lack the oxadiazole’s electronic profile, while oxazoles (e.g., ) have fewer nitrogen atoms, reducing polarity.
Table 2: Physicochemical Properties
Key Observations:
- Solubility: The sulfonyl group in the target compound and enhances water solubility compared to non-polar analogs. Hydrochloride salts (e.g., ) further improve dissolution.
- The target compound’s oxadiazole and cyclopropane groups may require specialized reagents (e.g., methyl oxalyl chloride, ).
Biological Activity
The compound 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane is a novel heterocyclic compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for a variety of biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a 1,4-diazepane ring and a 5-methyl-1,3,4-oxadiazole substituent, which are known for their pharmacological significance.
Antibacterial Activity
Research has demonstrated that compounds containing the oxadiazole nucleus exhibit significant antibacterial properties. The antibacterial activity of This compound was assessed using the Minimum Inhibitory Concentration (MIC) method against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 50 | Moderate |
| Klebsiella pneumoniae | 100 | Moderate |
| Staphylococcus aureus | 150 | Low |
| Bacillus cereus | 200 | Low |
The compound exhibited notable activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae , indicating its potential as an antibacterial agent .
Antifungal Activity
Preliminary studies suggest that similar oxadiazole derivatives have shown antifungal properties against common pathogens like Candida albicans . Further investigations are required to confirm the antifungal efficacy of this specific compound.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation in vitro. Studies are ongoing to evaluate its effects on various cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the synthesis and characterization of related compounds containing the oxadiazole moiety. For instance:
- Synthesis Methodology : A five-step synthesis involving cyclopropanesulfonyl derivatives was utilized to create related oxadiazole compounds with confirmed biological activities .
- In Vivo Studies : Animal models are being employed to assess the pharmacokinetics and therapeutic potential of these compounds in treating bacterial infections.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications in the oxadiazole structure influence biological activity. This knowledge is critical for optimizing the efficacy of new derivatives.
Q & A
Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
